molecular formula C11H12O4 B1586353 Ethyl 4-methoxybenzoylformate CAS No. 40140-16-7

Ethyl 4-methoxybenzoylformate

Cat. No. B1586353
Key on ui cas rn: 40140-16-7
M. Wt: 208.21 g/mol
InChI Key: FSFFJEWAYWRLFT-UHFFFAOYSA-N
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Patent
US06153768

Procedure details

4-Methoxyphenylglyoxylic ethyl ester obtained in Example 20 was dissolved in 20% sodium hydroxide (60 mg) and methanol (600 ml) and then stirred for 3 hours with heating at 80° C. When the reaction is completed, the reaction solution was extracted with diethyl ether (200 mg) and the obtained aqueous solution was acidified (pH 1-2) with hydrochloric acid. The resulting aqueous acidic solution was extracted with dichloromethane, and the extract was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to remove the organic solvent to obtain 34.63 g (yield in two reaction steps: 43%) of the title compound as a pale violet solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
solvent
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:15])[C:5]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)=[O:6])C.CO>[OH-].[Na+]>[CH3:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([C:5](=[O:6])[C:4]([OH:15])=[O:3])=[CH:12][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C(=O)C1=CC=C(C=C1)OC)=O
Name
Quantity
60 mg
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with diethyl ether (200 mg)
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous acidic solution was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the organic solvent
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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